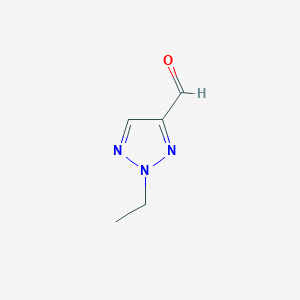

![molecular formula C25H17F2N3O3S B2487058 2-氨基-6-(2-氟苯甲基)-4-(4-氟苯基)-4,6-二氢吡喃并[3,2-c][2,1]苯并噻嗪-3-碳腈5,5-二氧化物 CAS No. 893294-65-0](/img/structure/B2487058.png)

2-氨基-6-(2-氟苯甲基)-4-(4-氟苯基)-4,6-二氢吡喃并[3,2-c][2,1]苯并噻嗪-3-碳腈5,5-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals known for their complex structures and potential biological activities. Compounds within this class are synthesized through multistep reactions and have been studied for various applications, including their potential as inhibitors of specific enzymes like monoamine oxidase, showcasing their relevance in medicinal chemistry and pharmaceutical research.

Synthesis Analysis

The synthesis of related compounds typically involves a multistep reaction process. Starting materials like methyl anthranilate are coupled with methane sulfonyl chloride, followed by N-benzylation or N-methylation reactions. The subsequent ring closure with sodium hydride results in the formation of benzothiazine dioxides. These precursors are then involved in multicomponent reactions with malononitrile and substituted benzaldehydes to yield the desired compounds (Ahmad et al., 2019).

Molecular Structure Analysis

X-ray diffraction analysis has been utilized to prove the molecular structures of these compounds uniquely. This method confirms the precise arrangement of atoms within the molecule, providing a foundation for understanding the chemical reactivity and interactions of the compound with biological targets (Shemchuk et al., 2014).

Chemical Reactions and Properties

These compounds exhibit a variety of chemical reactions, including three-component condensation and interactions with different reagents to produce a wide range of derivatives. These reactions are indicative of the compound's reactivity and potential for further chemical modification (Ukrainets et al., 2014).

科学研究应用

合成和结构分析

涉及该化合物的研究的一个重要领域是其合成和结构阐明。例如,相关的2-氨基-6-苄基-4-苯基-4,6-二氢苯并[c]吡喃[2,3-e][1,2]噻嗪-3-碳腈5,5-二氧化物的合成已通过从甲基茉莉酸甲酯开始的多步反应实现,与甲磺酰氯偶联,然后进行N-苄基化和N-甲基化反应,并最终通过环闭合形成相应的2,1-苯并噻嗪2,2-二氧化物 (Ahmad et al., 2019)。这种方法强调了用于创造这种复杂分子的复杂合成途径,并突出了X射线衍射在确认它们的结构方面的重要性。

生物活性和潜在应用

Ahmad等人(2019)的上述研究还深入探讨了合成化合物的生物评价,揭示了它们作为单胺氧化酶A和B的选择性抑制剂的潜力。这一发现指向了这些化合物在治疗神经系统疾病方面的治疗潜力,考虑到单胺氧化酶抑制剂在管理抑郁症和帕金森病等疾病中的关键作用。

另一个研究方向探讨了类似化合物的抗菌性能,正如一项关于合成各种取代苯并噻唑含有四氢吡喃[2,3-c]吡唑衍生物并对不同细菌菌株进行筛选的研究所示(Mahdi, 2015)。这些研究突显了这些化合物在促进新型抗菌剂开发方面的潜力。

化学反应性和机理洞见

像2-氨基-6-(2-氟苄基)-4-(4-氟苯基)-4,6-二氢吡喃[3,2-c][2,1]苯并噻嗪-3-碳腈5,5-二氧化物这样的化合物的化学反应性和相互作用机制也备受关注。对源自1H-2,1-苯并噻嗪-4(3H)-酮2,2-二氧化物的多组分合成的特异性研究揭示了错综复杂的反应途径和稳定中间体的形成,这可以显著影响所需终产物的合成(Lega et al., 2016)。了解这些机制对于优化合成途径和提高产量至关重要。

属性

IUPAC Name |

2-amino-4-(4-fluorophenyl)-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F2N3O3S/c26-17-11-9-15(10-12-17)22-19(13-28)25(29)33-23-18-6-2-4-8-21(18)30(34(31,32)24(22)23)14-16-5-1-3-7-20(16)27/h1-12,22H,14,29H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUOPZRPZVWXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

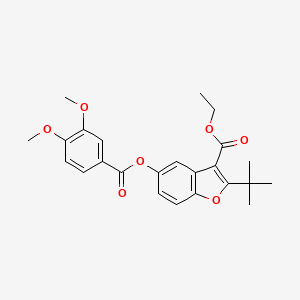

![8-(2-chloroethyl)-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486978.png)

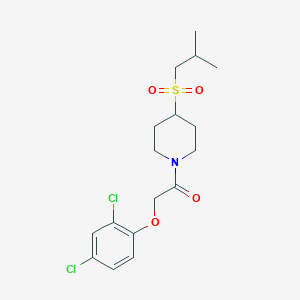

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)

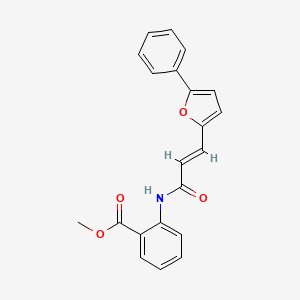

![3-[(2-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2486988.png)

![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2486992.png)

![3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B2486994.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486995.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2486996.png)

![N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2486997.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2486998.png)